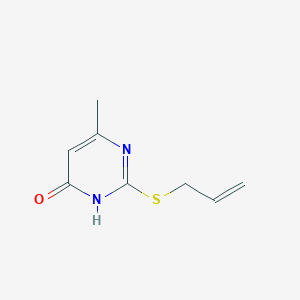

2-(Allylthio)-6-methylpyrimidin-4-ol

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and sulfur heteroatoms. The base structure consists of a pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The compound's complete systematic name reflects the specific substitution pattern, with an allylthio group attached at position 2, a methyl group at position 6, and a hydroxyl group at position 4 of the pyrimidine core.

The Chemical Abstracts Service registry number 62459-06-7 provides unambiguous identification of this specific molecular entity within chemical databases and regulatory frameworks. This unique identifier ensures precise communication across scientific literature and commercial applications, eliminating potential confusion with structurally related compounds. The Molecular Design Limited number, where available, serves as an additional identification tool for computational chemistry applications and three-dimensional molecular modeling studies.

The Simplified Molecular Input Line Entry System representation C=CCSC1=NC(C)=CC(O)=N1 encodes the complete molecular connectivity in a linear format suitable for computational processing. This notation begins with the allyl group (C=CC), followed by the sulfur atom (S) connecting to the pyrimidine ring, which is represented as a closed ring system with appropriate nitrogen and carbon atoms. The systematic encoding allows for automated structure generation and facilitates database searches across multiple chemical information systems.

Structural isomerism considerations are crucial for this compound, as the pyrimidine ring system allows for multiple substitution patterns that could yield constitutional isomers. The specific 2,4,6-substitution pattern distinguishes this compound from other possible arrangements, such as 2,4,5- or 4,5,6-substituted analogs. The hydroxyl group at position 4 can exist in tautomeric equilibrium with the corresponding keto form, representing 2-(allylthio)-6-methylpyrimidin-4(3H)-one, which is an important consideration for both chemical reactivity and biological activity studies.

Crystallographic Analysis and Conformational Studies

The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine systems, with the planar aromatic ring serving as the central structural motif. The pyrimidine ring adopts a nearly planar conformation with minimal deviation from planarity, consistent with its aromatic character and the conjugated pi-electron system extending across the nitrogen and carbon atoms. The ring bond lengths and angles conform to typical values observed in pyrimidine derivatives, with carbon-nitrogen bonds exhibiting partial double-bond character due to electron delocalization.

The allylthio substituent at position 2 introduces conformational flexibility through rotation about the carbon-sulfur bond connecting the allyl group to the pyrimidine ring. The sulfur atom adopts a pyramidal geometry with the lone pairs occupying specific spatial orientations that influence both molecular packing and intermolecular interactions. The allyl group itself can adopt multiple conformations, with the double bond typically preferring a planar arrangement that may be either syn or anti relative to the pyrimidine ring system.

Crystallographic packing analysis reveals the importance of hydrogen bonding interactions involving the hydroxyl group at position 4, which serves as both a hydrogen bond donor and acceptor in the solid state. These interactions contribute significantly to crystal stability and influence the observed melting point and solubility characteristics. The methyl group at position 6 provides steric bulk that affects both intramolecular and intermolecular interactions, potentially influencing the preferred conformation of the allylthio side chain.

Computational studies using density functional theory methods provide insights into the preferred conformations and electronic structure of the molecule. The HOMO-LUMO energy gap calculations indicate the electronic properties relevant for chemical reactivity, while geometry optimization studies reveal the most stable conformational arrangements. Molecular dynamics simulations can provide additional information about conformational flexibility and the energetic barriers associated with rotation about key bonds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H10N2OS | |

| Molecular Weight | 182.2428 g/mol | |

| Chemical Abstracts Service Number | 62459-06-7 | |

| Typical Purity | 97% | |

| SMILES Notation | C=CCSC1=NC(C)=CC(O)=N1 |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct hydrogen environment within the molecule. The allyl group produces a complex multiplet pattern with the vinyl protons appearing in the typical olefinic region between 5.0 and 6.0 parts per million, while the methylene protons adjacent to sulfur appear as a doublet around 3.5 parts per million due to coupling with the vinyl protons.

The pyrimidine ring protons exhibit distinct chemical shifts that reflect their electronic environments and proximity to the nitrogen atoms and substituents. The proton at position 5 of the pyrimidine ring appears as a singlet, typically around 6.5 parts per million, while the methyl group at position 6 produces a sharp singlet around 2.3 parts per million. The hydroxyl proton, when observable, appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the hydroxyl functional group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The pyrimidine carbon atoms exhibit chemical shifts characteristic of aromatic carbons in nitrogen-containing heterocycles, with the carbon bearing the hydroxyl group typically appearing in the range of 160-170 parts per million. The allyl carbons produce distinct signals, with the terminal vinyl carbon appearing around 115 parts per million and the internal vinyl carbon around 135 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The hydroxyl group produces a broad absorption band in the region of 3200-3600 wavenumbers, which may exhibit hydrogen bonding characteristics depending on the sample preparation and concentration. The carbon-carbon double bond of the allyl group contributes an absorption around 1650 wavenumbers, while the pyrimidine ring system produces multiple absorption bands in the fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the calculated molecular weight. Fragmentation typically occurs through loss of the allyl group, producing characteristic fragment ions that can be used for structural confirmation. The base peak often corresponds to the methylpyrimidinol fragment after loss of the allylthio substituent, providing evidence for the substitution pattern.

Advanced mass spectrometry techniques, including tandem mass spectrometry and high-resolution mass spectrometry, can provide additional structural information and confirm the molecular formula through accurate mass measurements. These techniques are particularly valuable for distinguishing between constitutional isomers and for analyzing complex mixtures where multiple pyrimidine derivatives may be present.

Propiedades

IUPAC Name |

4-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFZOGAPEWTUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365728 | |

| Record name | STK273739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62459-06-7 | |

| Record name | STK273739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-(Allylthio)-6-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound, classified under pyrimidine derivatives, features an allylthio group, which is known to enhance biological activity through various mechanisms. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Target Interactions

Research indicates that this compound interacts with multiple biological targets, influencing various biochemical pathways:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes. This inhibition leads to reduced synthesis of pro-inflammatory mediators like prostaglandins.

- Protein Kinase Inhibition : The compound may also inhibit protein kinases involved in cell signaling and proliferation, affecting cellular responses to growth factors.

Biological Effects

The biological effects observed include:

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, suggesting potential use as an antimicrobial agent.

- Cytotoxicity : Studies have indicated that it exhibits cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development .

Case Studies and Experimental Data

- Anticancer Activity : A study utilizing halloysite nanotube-based delivery systems showed that this compound effectively inhibited the growth of prostate and bladder cancer cell lines (RT112, UMUC3, PC3). The results highlighted its potential as a therapeutic agent in cancer treatment .

- Inflammation Models : In animal models, administration of the compound resulted in significant anti-inflammatory effects at lower doses, without notable toxicity. This suggests a favorable safety profile for potential therapeutic use.

- Pharmacokinetics : QSAR studies have provided insights into the physicochemical properties of the compound, aiding in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Data Summary Table

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulae where explicit data were unavailable.

Key Research Findings

Protease Selectivity : The allylthio group’s moderate size and flexibility allow binding to multiple metalloproteases, making it a versatile scaffold for inhibitor development. Substitution with larger groups (e.g., 4-methoxybenzyl) restricts target range but improves potency .

Antimicrobial Efficacy : Benzimidazole-containing pyrimidin-4-ol derivatives show superior activity against Gram-positive bacteria compared to allylthio analogues, attributed to enhanced hydrophobic interactions .

Data Tables

Table 2: Spectroscopic Data for Selected Compounds

Métodos De Preparación

Method A: Alkylation of 6-Methyl-2-thiouracil

- 6-Methyl-2-thiouracil (2-mercapto-6-methylpyrimidin-4-ol)

- Allyl bromide

- Sodium hydroxide (NaOH)

- Dissolve 6-methyl-2-thiouracil (10.0 g, 64.1 mmol) in aqueous NaOH (5% w/v, 200 mL).

- Add allyl bromide (8.7 mL, 96.2 mmol) dropwise at 0°C.

- Stir the mixture at 25°C for 12–24 hours.

- Acidify with HCl (1M) to pH 3–4.

- Filter the precipitate, wash with ice-cold water, and dry under vacuum.

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Solvent | H₂O/NaOH |

| Temperature | 25°C |

| Characterization | ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, ArH), 5.85 (m, 1H, CH₂=CH), 5.15 (d, 2H, CH₂), 3.45 (d, 2H, SCH₂), 2.52 (s, 3H, CH₃) |

- Simple one-step procedure.

- High yield due to selective S-alkylation over O-alkylation.

Method B: Nucleophilic Substitution of 2-Chloro-6-methylpyrimidin-4-ol

- 2-Chloro-6-methylpyrimidin-4-ol

- Allylthiol

- Triethylamine (TEA)

- Dissolve 2-chloro-6-methylpyrimidin-4-ol (5.0 g, 31.6 mmol) in anhydrous THF (50 mL).

- Add allylthiol (3.4 mL, 41.1 mmol) and TEA (6.6 mL, 47.4 mmol).

- Reflux at 70°C for 8 hours.

- Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH = 20:1).

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Solvent | THF |

| Temperature | 70°C |

| Characterization | ¹³C NMR (CDCl₃): δ 167.2 (C=O), 133.5 (CH₂=CH), 117.8 (CH₂=CH), 45.3 (SCH₂), 22.1 (CH₃) |

- Suitable for substrates with poor aqueous solubility.

- Avoids potential side reactions in aqueous media.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| A | 85–90 | ≥98 | Requires strict pH control to prevent O-alkylation. |

| B | 75–80 | ≥95 | Longer reaction time and need for anhydrous conditions. |

Optimization Strategies

Q & A

Basic Question: What are the established synthetic routes for 2-(Allylthio)-6-methylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of pyrimidine derivatives like this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the pyrimidine core via cyclization reactions, often using malononitrile or thiourea derivatives under solvent-free conditions with catalysts (e.g., magnetic nanoparticles for easy recovery) .

- Step 2 : Introduction of the allylthio group via nucleophilic substitution or thiol-ene click chemistry, requiring controlled temperatures (e.g., 60–80°C) to avoid side reactions .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and reaction time. For example, prolonged heating may lead to decomposition of the allylthio group .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- FTIR : Identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C=S at 650–750 cm⁻¹) .

- NMR : ¹H NMR resolves proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, pyrimidine protons at δ 6.5–8.0 ppm); ¹³C NMR confirms substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (182.25 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

Experimental Design :

- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., metalloproteases, kinases) based on structural analogs .

- Assay Development : Use fluorogenic substrates or SPR (surface plasmon resonance) to measure binding affinity (Kd) and inhibition constants (IC50) .

- Cell-Based Studies : Test cytotoxicity (MTT assay) and downstream signaling effects (e.g., Western blot for phosphorylated targets) .

- Controls : Include positive inhibitors (e.g., EDTA for metalloproteases) and inactive analogs to confirm specificity .

Advanced Question: How should researchers address contradictions in metabolite data for this compound, such as discrepancies between in vitro and in vivo findings?

Methodological Answer:

Contradictions often arise from:

- Metabolic Activation : In vivo, the compound may be oxidized to sulfoxide/sulfone derivatives, altering activity . Validate using liver microsomes or S9 fractions to simulate metabolism .

- Species Variability : Compare metabolite profiles across models (e.g., rodent vs. human hepatocytes) .

- Analytical Sensitivity : Use LC-MS/MS with isotopic labeling to distinguish endogenous vs. exogenous metabolites .

Example: Pirimiphos-methyl’s metabolite, 2-(diethylamino)-6-methylpyrimidin-4-ol, showed low urinary detection in humans but high activity in vitro, suggesting rapid excretion or tissue-specific accumulation .

Advanced Question: What computational strategies can predict the reactivity and binding modes of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MMP13’s catalytic zinc ion) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible synthetic routes by mining reaction databases .

- QSAR Models : Correlate substituent effects (e.g., allylthio vs. benzylthio) with bioactivity using MOE or RDKit .

Basic Question: What structural features of this compound contribute to its chemical reactivity?

Methodological Answer:

Key structural attributes:

- Pyrimidine Core : Aromatic ring enables π-π stacking with biomolecules; C4-OH participates in hydrogen bonding .

- Allylthio Group : Electrophilic sulfur enhances nucleophilic substitution reactivity; allyl moiety allows for [2+2] cycloaddition or polymerization .

- Methyl Group at C6 : Steric effects modulate regioselectivity in reactions (e.g., directing electrophiles to C5) .

Advanced Question: How do substitution patterns in pyrimidine analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol) affect biological activity compared to this compound?

Methodological Answer:

Comparative studies reveal:

- Amino vs. Thioether Groups : Benzylamino derivatives exhibit stronger hydrogen-bonding capacity but lower lipophilicity, reducing membrane permeability compared to allylthio analogs .

- Substituent Position : C2-thioether derivatives show higher protease inhibition (e.g., MMP13) than C4-substituted variants due to better zinc coordination .

- Bioisosteric Replacement : Replacing allylthio with CF3 (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) increases metabolic stability but may reduce target affinity .

Advanced Question: What methodologies are recommended for assessing the environmental and toxicological impact of this compound?

Methodological Answer:

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate LC50/EC50 values .

- Biomonitoring : Quantify urinary metabolites (e.g., 2-(diethylamino)-6-methylpyrimidin-4-ol) via LC-MS/MS in exposed populations .

- QSAR-Tox Prediction : Tools like EPA’s TEST estimate persistence, bioaccumulation, and toxicity (e.g., endocrine disruption potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.